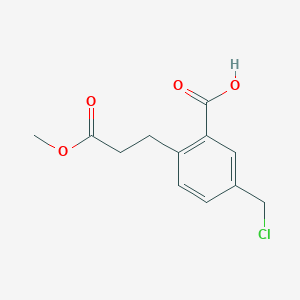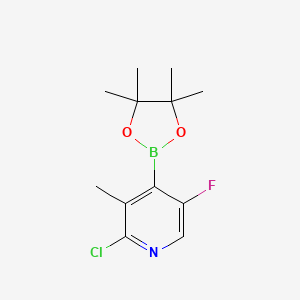
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another efficient method reported involves a catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Análisis De Reacciones Químicas
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid: This compound has a similar structure but with an ethoxy group instead of a dimethoxy group.
2-(5-(2,5-Dimethoxyphenyl)isoxazol-3-yl)acetic acid: This derivative has a different substitution pattern on the phenyl ring.
The uniqueness of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO5/c1-17-9-3-4-10(11(7-9)18-2)12-5-8(14-19-12)6-13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
Clave InChI |
IIMRUXYWEQFUHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=NO2)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


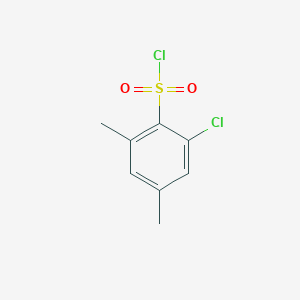
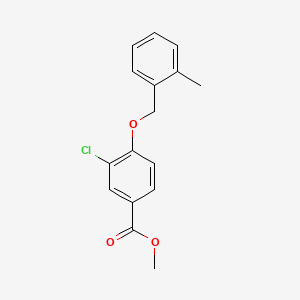
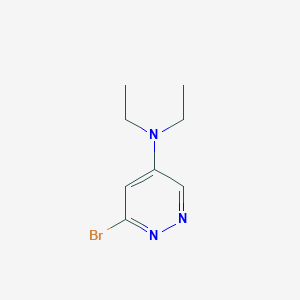
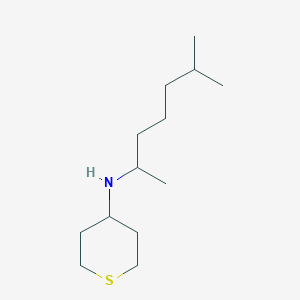
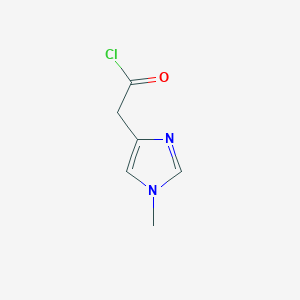

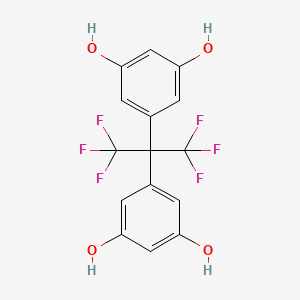
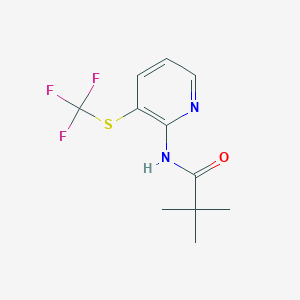

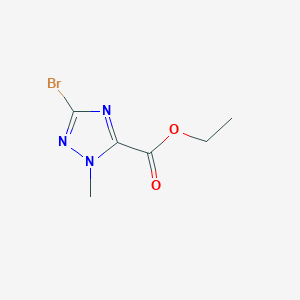

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
